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Compound of Interest

Compound Name: NS5A-IN-3

cat. No.: B15143713

An In-Depth Technical Guide to the NS5A Inhibitor: Daclatasvir

Notice: The specific chemical identifier "NS5A-IN-3" does not correspond to a publicly
documented or standard chemical entity. This guide will focus on a representative, well-
characterized, and clinically significant inhibitor of the Hepatitis C Virus (HCV) Non-Structural
Protein 5A (NS5A), Daclatasvir. This document is intended for researchers, scientists, and drug
development professionals, providing a comprehensive overview of its chemical structure,
properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

Daclatasvir is a first-in-class, potent, and pangenotypic inhibitor of the HCV NS5A protein.[1][2]
It is a symmetrical molecule featuring a central biphenyl core linked to two imidazole-
pyrrolidine-valine carbamate moieties.[3]

Table 1: Chemical and Physical Properties of Daclatasvir

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15143713?utm_src=pdf-interest
https://www.benchchem.com/product/b15143713?utm_src=pdf-body
https://www.biomol.com/products/chemicals/biochemicals/daclatasvir-cay23730-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122418/
https://pubchem.ncbi.nlm.nih.gov/compound/Daclatasvir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value

Reference(s)

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-
[4-[2-[(2S)-1-[(2S)-2-
(methoxycarbonylamino)-3-
methylbutanoyl]pyrrolidin-2-
yl]-1H-imidazol-5-
yllphenyllphenyl]-1H-imidazol-
2-yl]pyrrolidin-1-yl]-3-methyl-1-

oxobutan-2-ylJcarbamate

[3]4]

Synonyms

BMS-790052, Daklinza, EBP-
883

[1]3]

Molecular Formula Cao0H50NsOs6 [31[5][6]
Molecular Weight 738.89 g/mol 5161171
CAS Number 1009119-64-5 [11[3]114]
Appearance White to yellow solid [8]
Water: >700 mg/mL (as
dihydrochloride salt), 0.00852
Solubility mg/mL (free base); DMSO: [L1[315118119]
Slightly soluble; Methanol:
Slightly soluble
logP 4.67 [5]
pKa (Strongest Acidic) 11.15 [5]
pKa (Strongest Basic) 6.09 [5]
Bioavailability 67% [4][5]
Protein Binding 99% [4115]
Half-life 12-15 hours [4][5]
Metabolism Primarily by CYP3A4 [4]

Mechanism of Action
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Daclatasvir is a direct-acting antiviral (DAA) that targets the HCV NS5A protein.[3][5] NS5Ais a
multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][5]
Daclatasvir binds with high affinity to the N-terminus of domain 1 of NS5A.[5][10][11] This
binding event induces conformational changes in the NS5A protein, disrupting its normal
functions.[12]

The primary mechanisms of action of Daclatasvir are:

« Inhibition of Viral RNA Replication: By binding to NS5A, Daclatasvir prevents the formation of
the membranous web, the site of HCV RNA replication.[12] This leads to a blockage of viral
RNA synthesis.[5][12]

» Disruption of Virion Assembly: Daclatasvir interferes with the hyperphosphorylation of NS5A,
a process crucial for the assembly and release of new virus particles.[3][5]

Hepatocyte

Replication Complex
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Mechanism of action of Daclatasvir in inhibiting HCV replication and assembly.

Signaling Pathways

The HCV NS5A protein is known to interact with and modulate various host cell signaling
pathways to promote viral persistence and pathogenesis.[13] By inhibiting NS5A, Daclatasvir
can indirectly affect these pathways. Two of the well-characterized pathways influenced by
NS5A are the PI3K/Akt and the Grb2-mediated MAPK/ERK pathways.

o PI3K/Akt Pathway: NS5A can activate the PI3K/Akt signaling cascade, which promotes cell
survival and protects against apoptosis.[13][14]

o MAPK/ERK Pathway: NS5A interacts with the adaptor protein Grb2, leading to the inhibition
of the MAPK/ERK signaling pathway, which can affect cell proliferation and gene expression.
[13][14][15]
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Modulation of host cell signaling pathways by HCV NS5A and its inhibition by Daclatasvir.
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Experimental Protocols

HCV Replicon Assay for Antiviral Activity (ECso
Determination)

This assay is fundamental for quantifying the in vitro potency of antiviral compounds against

HCYV replication.

Objective: To determine the half-maximal effective concentration (ECso) of Daclatasvir required
to inhibit HCV RNA replication in a cell-based system.

Methodology:

o Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used.
These replicons contain the HCV non-structural proteins (including NS5A) and a reporter
gene (e.g., luciferase) or a selectable marker.

o Compound Preparation: Daclatasvir is serially diluted in an appropriate solvent (e.g., DMSO)
to create a range of concentrations.

o Treatment: The HCV replicon-containing cells are seeded in 96-well plates. After cell
attachment, the culture medium is replaced with a medium containing the various
concentrations of Daclatasvir. Control wells receive medium with the vehicle (DMSO) only.

¢ Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV
replication and the effect of the compound to manifest.

e Quantification of HCV Replication:

o Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the
luciferase substrate is added. The resulting luminescence, which is proportional to the
level of HCV replication, is measured using a luminometer.

o RT-gPCR: Cellular RNA is extracted, and the levels of HCV RNA are quantified using real-
time reverse transcription-polymerase chain reaction (RT-gPCR).

o Data Analysis: The percentage of inhibition of HCV replication is calculated for each
Daclatasvir concentration relative to the vehicle control. The ECso value is then determined
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by plotting the percentage of inhibition against the logarithm of the drug concentration and
fitting the data to a dose-response curve.

Table 2: In Vitro Antiviral Activity of Daclatasvir

ECso (pM) in Replicon

HCV Genotype Assays Reference(s)
la 50 [16]
1b 9 [16]
2a 71-103 [16]
3a 146 [16]
4a 12 [16]
5a 33 [16]

Resistance Analysis

Understanding the genetic barrier to resistance is crucial in drug development.

Objective: To identify amino acid substitutions in the NS5A protein that confer resistance to
Daclatasvir.

Methodology:

 In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of increasing
concentrations of Daclatasvir over a prolonged period.

« Isolation of Resistant Clones: Cell colonies that can replicate in the presence of high
concentrations of the drug are isolated and expanded.

e Sequencing of NS5A: The NS5A coding region from the resistant cell clones is amplified by
RT-PCR and sequenced.

« ldentification of Mutations: The NS5A sequences from the resistant clones are compared to
the wild-type sequence to identify amino acid substitutions.
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 Clinical Resistance Monitoring: For patients undergoing treatment with Daclatasvir-
containing regimens who experience virologic failure, population or deep sequencing of the
NS5A region from plasma-derived HCV RNA is performed to identify resistance-associated
substitutions (RASS).

Table 3: Common Resistance-Associated Substitutions for Daclatasvir

NS5A Amino Acid

HCV Genotype Position(s) Reference(s)

la M28, Q30, L31, Y93 [5][8]

1b L31, YO3H [17][18]

3a Y93H [5][19]
Conclusion

Daclatasvir is a highly effective inhibitor of the HCV NS5A protein, playing a pivotal role in the
development of curative, all-oral treatment regimens for chronic hepatitis C. Its mechanism of
action, involving the disruption of both viral RNA replication and virion assembly, has been
extensively characterized. Understanding its chemical properties, interaction with cellular
signaling pathways, and the potential for resistance development is essential for its optimal
clinical use and for the design of next-generation NS5A inhibitors. The experimental protocols
outlined in this guide provide a framework for the continued investigation of Daclatasvir and
other antiviral agents targeting the HCV NS5A protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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